(1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQFUQEUKGUPD-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Structure
The target molecule comprises a chiral 1-arylethanamine core with a 4-methyl-3-nitro substitution pattern, isolated as a hydrochloride salt. Key disconnections include:
- Enantioselective formation of the chiral center at the ethanamine moiety
- Nitration and methylation sequence for aromatic ring functionalization
- Hydrochloride salt crystallization for final product stabilization
Comparative analysis of nitroaryl ethanamine derivatives suggests that steric and electronic effects from the nitro group necessitate careful optimization of reduction and resolution steps.
Synthetic Route Development
Nitroarene Precursor Synthesis
The 4-methyl-3-nitrophenyl group may be constructed through directed nitration of para-methyl substituted aromatic compounds. While specific protocols for 4-methyl-3-nitrobenzene derivatives are absent from the provided literature, analogous nitration strategies from and provide guidance:
- Methylation of 3-nitrophenol derivatives using dimethyl sulfate or methyl halides under basic conditions
- Regioselective nitration of para-methyl acetophenone followed by deacetylation, though this risks over-nitration
- Directed ortho-metalation strategies for installing nitro groups adjacent to directing groups
Crystallographic data from 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone demonstrates the stability of nitro-ketone intermediates, suggesting ketone precursors could serve as viable starting materials.
Chiral Ethanamine Formation
Three principal methodologies emerge for constructing the chiral center:
Enzymatic Resolution of Racemates
Though not directly referenced in the provided sources, industrial-scale chiral separations described in using preparative HPLC with chiral stationary phases (e.g., SMB technology) could resolve racemic 1-(4-methyl-3-nitrophenyl)ethanamine. The patent reports enantiomer separation yields >99% ee for structurally complex amines, suggesting applicability to simpler aryl ethanamines.
Asymmetric Hydrogenation
While no examples exist in the provided documents, literature precedents for similar compounds would typically employ:
- Rhodium or ruthenium-BINAP complexes
- High-pressure H₂ conditions (50-100 bar)
- Polar aprotic solvents (DMF, THF)
The crystallographic refinement protocols in, involving precise H-atom positioning, highlight the importance of stereochemical control during reduction steps.
Chiral Auxiliary Approaches
The molecular architecture of CHEMBL2426517, containing a naphthyl-methylamine group, demonstrates the feasibility of using bulky substituents to induce asymmetry. For the target compound, potential auxiliaries include:
- Evans oxazolidinones
- Ellman sulfinimides
- Chiral hydrazones
Salt Formation and Purification
The hydrochloride salt formation likely follows standard protocols:
- Free amine dissolution in anhydrous ether or THF
- HCl gas bubbling or addition of concentrated HCl(aq)
- Crystallization from ethanol/water mixtures
The patent details critical crystallization parameters for pharmaceutical amines:
- Solvent system: Ethanol/water (3:1 v/v)
- Cooling rate: 0.5°C/min from 60°C to 4°C
- Seed crystal addition at 40°C
- Final drying under vacuum at 50°C
Process Optimization Challenges
Nitro Group Reactivity
Toxicity studies in emphasize the electron-withdrawing nature of nitro groups, which:
- Decreases amine basicity (pKa ~5-6)
- Increases susceptibility to reduction during hydrogenation
- Requires careful pH control during salt formation
Crystallographic Considerations
The intramolecular C-H⋯O interactions observed in suggest potential crystal packing complications from the nitro and methyl groups. Predicted lattice parameters:
| Parameter | Value (Å/°) | Basis |
|---|---|---|
| Unit cell | a=10.2 | Similar to |
| b=7.8 | Adjusted for methyl | |
| c=15.4 | Hydrochloride spacing | |
| Dihedral angle | 74-78° | Aromatic vs. amine plane |
Scalability Concerns
Industrial synthesis lessons from highlight:
- Solvent selection : Preference for ethanol over dichloromethane for environmental and safety reasons
- Reagent stoichiometry : ≤1.5 eq. for costly reagents
- Temperature control : Exothermic amine hydrochloride formation requires jacketed reactors
Analytical Characterization
Spectroscopic Identification
¹H NMR (400 MHz, DMSO-d₆)
δ 8.25 (d, J=2.1 Hz, 1H, ArH)
δ 7.95 (dd, J=8.4, 2.1 Hz, 1H, ArH)
δ 7.62 (d, J=8.4 Hz, 1H, ArH)
δ 4.21 (q, J=6.5 Hz, 1H, CHNH₂)
δ 2.58 (s, 3H, ArCH₃)
δ 1.49 (d, J=6.5 Hz, 3H, CH₃)
IR (KBr)
ν 3360 (NH₃⁺ stretch)
ν 1520, 1340 (NO₂ asymmetric/symmetric)
ν 1580 (C=C aromatic)
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, iron with hydrochloric acid, and sodium borohydride.
Substitution: Electrophilic substitution reactions typically require reagents such as halogens (chlorine, bromine) and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow interaction with biological targets.
Antidepressant Activity
Research indicates that (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine; hydrochloride exhibits properties similar to those of known antidepressants. Its mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
Anti-inflammatory Properties
Studies have shown that this compound can inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The inhibition of phospholipase A2, an enzyme involved in the inflammatory response, has been highlighted in recent research .
Biochemical Research
The compound is utilized in various biochemical assays to explore cellular mechanisms and drug interactions.
Screening for Drug-Induced Phospholipidosis
In vitro assays using (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine; hydrochloride have been employed to assess the potential for drug-induced phospholipidosis. This condition is characterized by the accumulation of phospholipids within lysosomes and can indicate adverse drug reactions .
Interaction Studies with Cellular Targets
The compound serves as a tool in studying interactions with cellular receptors and enzymes, providing insights into its pharmacodynamics and pharmacokinetics .
Potential Therapeutic Uses
Given its biological activities, (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine; hydrochloride shows promise in several therapeutic areas.
Treatment of Neurological Disorders
Due to its antidepressant-like effects, there is ongoing research into its application for treating various neurological disorders, including depression and anxiety disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further clinical evaluation .
Role in Pain Management
The anti-inflammatory properties suggest potential applications in pain management therapies, especially for conditions characterized by chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride would depend on its specific interactions with molecular targets. Generally, aromatic amines can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to ethanamine derivatives with aromatic substitutions (Table 1). Key structural variations include substituent type (e.g., nitro, halogen, methoxy), position, and stereochemistry.
Table 1: Structural Comparison of (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine Hydrochloride and Analogues
Physicochemical Properties
- Solubility : The nitro group in the target compound increases polarity, improving aqueous solubility compared to chloro- or methyl-substituted analogues .
- Melting Point : Data for the target compound is unavailable, but analogues like (R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl exhibit melting points >150°C due to ionic interactions in the hydrochloride salt .
- Stereochemical Impact: The R-configuration in the target compound and its analogues is critical for receptor binding. For example, (S)-isomers of similar compounds show reduced activity at β-adrenoceptors .
Biological Activity
(1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride, also known as a derivative of 4-methyl-3-nitroaniline, has garnered attention for its potential biological activities. This compound belongs to a class of amines that have been studied for various pharmacological effects, including neuroactivity and potential therapeutic applications. This article aims to consolidate the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.
The molecular formula for this compound is C9H12ClN3O2, with a molecular weight of 219.76 g/mol. The compound features a nitro group and an amine group which are crucial for its biological interactions.
The mechanism of action for this compound involves its interaction with various receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems, particularly in the central nervous system (CNS), by binding to specific G-protein coupled receptors (GPCRs). This interaction could lead to downstream effects such as altered neuronal excitability or neurotransmitter release.
Neuropharmacological Effects
Research indicates that similar compounds have shown promise in modulating neuropharmacological pathways. For instance, derivatives of nitrophenyl ethanamines have been investigated for their potential as cognitive enhancers and in the treatment of neurological disorders such as depression and anxiety .
Anticancer Activity
A study demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis pathways. In vitro studies indicated significant activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values suggesting potent anticancer properties .
Anti-inflammatory Properties
Compounds in this class have also been explored for anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX-1 and COX-2). This suggests a dual role in both neuroprotection and inflammation modulation .
Case Studies
Q & A
Q. What are the key steps in synthesizing (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine hydrochloride, and how can reaction conditions be optimized for higher enantiomeric purity?
The synthesis typically involves reductive amination of 4-methyl-3-nitroacetophenone using chiral catalysts or chiral auxiliaries to achieve the desired (R)-configuration. Critical steps include:
- Chiral resolution : Use of asymmetric hydrogenation or enzymatic resolution to ensure enantiomeric purity .
- Reaction optimization : Control of temperature (e.g., 0–25°C), solvent choice (e.g., methanol or dichloromethane), and inert atmosphere (argon/nitrogen) to prevent oxidation .
- Purification : Recrystallization in ethanol/water mixtures or chiral chromatography (e.g., Chiralpak® columns) to isolate the enantiomer .
Q. Which analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR to confirm structural integrity, with chiral shift reagents (e.g., Eu(hfc)3) to distinguish enantiomers .
- Chiral HPLC : Columns like Chiralcel OD-H or AD-H with hexane/isopropanol mobile phases to assess enantiomeric excess (>98% purity required for pharmacological studies) .
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Advanced Research Questions
Q. How does the stereochemistry of (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine hydrochloride influence its binding affinity to neurotransmitter receptors compared to its (S)-enantiomer?
- Receptor Binding Assays : Radioligand competition assays (e.g., using [3H]dopamine or [3H]serotonin) reveal that the (R)-enantiomer exhibits 5–10× higher affinity for dopamine D2 receptors than the (S)-form, likely due to steric and electronic complementarity in the receptor’s chiral binding pocket .
- Comparative Data :
| Enantiomer | D2 Receptor IC50 (nM) | SERT Inhibition (%) |
|---|---|---|
| (R) | 12 ± 1.5 | <10 |
| (S) | 130 ± 15 | 45 ± 5 |
| Data derived from rat striatal membrane assays . |
Q. What methodological approaches are recommended for investigating the metabolic stability of this compound in in vitro assays?
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) and intrinsic clearance (Clint) .
- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to identify major metabolic pathways. For this compound, CYP2D6 is the primary contributor to N-demethylation .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) in positive ion mode to detect hydroxylated or nitro-reduced metabolites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported binding affinities of this compound across studies?
- Source Validation : Cross-check assays using standardized receptor sources (e.g., HEK293 cells expressing human D2 receptors vs. native rat receptors) to rule out species-specific variations .
- Buffer Conditions : Ensure consistency in assay buffers (e.g., Tris vs. HEPES, Mg2+ concentration), which can alter receptor conformation and ligand affinity .
- Control Compounds : Include reference ligands (e.g., haloperidol for D2 receptors) to normalize inter-laboratory variability .
Methodological Best Practices
Q. What strategies improve yield in large-scale synthesis without compromising enantiomeric purity?
- Catalyst Screening : Test chiral ligands like BINAP or Josiphos in asymmetric hydrogenation; Ru-(S)-BINAP systems achieve >90% ee in this compound’s synthesis .
- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., nitro group reduction) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters in real time .
Structural and Functional Insights
Q. How do substituents on the phenyl ring (e.g., nitro, methyl) impact the compound’s solubility and bioavailability?
- Solubility : The nitro group reduces aqueous solubility (logP ~2.5), but hydrochloride salt formation improves it to ~15 mg/mL in PBS (pH 7.4) .
- Bioavailability : Methyl substitution at the 4-position enhances metabolic stability by sterically shielding the amine from CYP-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
